![molecular formula C24H22N2O4 B394335 Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate](/img/structure/B394335.png)
Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the quinazolinone core is known for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This makes the compound a candidate for drug development and biological assays.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the quinazolinone core suggests possible applications in the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4g/mol |
IUPAC Name |
methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-3-30-19-14-12-18(13-15-19)26-22(16-8-10-17(11-9-16)24(28)29-2)25-21-7-5-4-6-20(21)23(26)27/h4-15,22,25H,3H2,1-2H3 |
InChI Key |
PXCISOOUZOMFQH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394255.png)


![(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394260.png)
![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B394261.png)
![1-{4-(3,4-dichlorophenyl)-5-[4-(dimethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B394263.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B394267.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394272.png)
![5-[4-(benzyloxy)-3,5-dibromophenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B394273.png)

![4-[(2Z)-3-(2-hydroxyethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate](/img/structure/B394275.png)
